molecular formula C13H13N3O2 B2935317 9-methoxy-1,2,3,4-tetrahydro-[1,4]diazepino[6,5-c]quinolin-5-one CAS No. 1255788-52-3

9-methoxy-1,2,3,4-tetrahydro-[1,4]diazepino[6,5-c]quinolin-5-one

Cat. No.: B2935317
CAS No.: 1255788-52-3
M. Wt: 243.266
InChI Key: GLRPZEORKXPCHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-methoxy-1,2,3,4-tetrahydro-[1,4]diazepino[6,5-c]quinolin-5-one is a synthetically designed chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This tetrahydropyridine-fused diazepinoquinoline core structure is related to several classes of biologically active molecules, particularly inhibitors targeting key enzymatic pathways . Researchers value this scaffold for its potential application in developing novel therapeutic agents. The structural motif is closely related to N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives, which have been identified as a potent class of tubulin polymerization inhibitors that target the colchicine binding site . Such inhibitors are of high research value in oncology for their cytotoxicity against a range of human tumor cell lines, including multidrug-resistant phenotypes, and for their function as vascular disrupting agents (VDAs) . Furthermore, the 1,2,3,4-tetrahydroquinoline and related diazepine heterocycles are privileged structures in medicinal chemistry, frequently explored for their interactions with various biological targets, such as the cytochrome P450 enzyme aldosterone synthase (CYP11B2) and opioid receptors . The presence of the methoxy group and the constrained, fused ring system in this compound provides a versatile template for structure-activity relationship (SAR) studies, enabling researchers to investigate and optimize interactions with specific binding pockets. This compound is intended for use in biological screening, lead optimization, and mechanistic studies strictly within a laboratory research setting.

Properties

IUPAC Name

9-methoxy-1,2,3,4-tetrahydro-[1,4]diazepino[6,5-c]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-18-8-2-3-9-11(6-8)16-7-10-12(9)14-4-5-15-13(10)17/h2-3,6-7,14H,4-5H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRPZEORKXPCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=C3C(=C2C=C1)NCCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

9-methoxy-1,2,3,4-tetrahydro-[1,4]diazepino[6,5-c]quinolin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides under the influence of oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the compound into its corresponding tetrahydro derivatives using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted quinoline and diazepine derivatives .

Scientific Research Applications

9-methoxy-1,2,3,4-tetrahydro-[1,4]diazepino[6,5-c]quinolin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-methoxy-1,2,3,4-tetrahydro-[1,4]diazepino[6,5-c]quinolin-5-one involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, particularly those involved in neurotransmission. The compound may exert its effects by binding to these targets and altering their function, leading to changes in cellular signaling pathways. Specific pathways involved include the MAP kinase pathway and cyclin-dependent kinase pathways .

Comparison with Similar Compounds

Structural Modifications in Fused Ring Systems

Compound B98 ()
  • Structure: (3R)-3-(Aminomethyl)-9-methoxy-1,2,3,4-tetrahydro-5H-[1]benzothieno[3,2-e][1,4]diazepin-5-one.
  • Key Differences: Replaces the quinolinone ring with a benzothieno moiety, introducing a sulfur atom. Contains an aminomethyl substituent at position 3.
  • Implications: The sulfur atom increases molecular weight and may alter metabolic pathways (e.g., susceptibility to oxidation).
Benzodiazepine 2,8-Dioxohexahydro-1H-[1,4]diazepino[2,3-h]quinoline-9-carboxylic Acid ()
  • Structure : Features a carboxylic acid substituent at position 9 instead of methoxy.
  • Key Differences :
    • Carboxylic acid group increases polarity and hydrogen-bonding capacity.
  • Implications: Likely reduced blood-brain barrier penetration compared to the methoxy analog due to higher hydrophilicity. Potential for salt formation, improving crystallinity and formulation stability .
11,12-Dimethoxy-9-(4-Phenylsulphonyl)-6,7,8,9-tetrahydro-5H-benzo[2,3]azepino[5,4-c]quinolin-5-one ()
  • Structure: Incorporates a benzoazepine ring fused to quinolinone, with a phenylsulphonyl group.
  • Key Differences :
    • Sulfonyl group is electron-withdrawing, contrasting with the electron-donating methoxy group.
    • Additional dimethoxy substituents on the aromatic ring.
  • Implications :
    • Enhanced thermal and oxidative stability due to the sulfonyl group.
    • Increased steric bulk may affect binding to biological targets .

Functional Group Variations

1-Ethoxymethyl-5-Methyl-9-Phenyl Analogs ()
  • Structure : Ethoxymethyl and phenyl substituents on a pyrimido-diazepine-dione core.
  • Key Differences :
    • Ethoxymethyl group increases hydrophobicity and steric hindrance.
    • Phenyl group enables π-π stacking interactions.
  • Demonstrated activity as kinase inhibitors, suggesting the target compound may share similar pharmacodynamic profiles .
10-Methoxy-2,3-dihydro-5H-[1,4]dioxepino[6,5-c]quinolin-5-one ()
  • Structure : Replaces the diazepine ring with a dioxepine ring (two oxygen atoms).
  • Key Differences :
    • Oxygen atoms increase electron density and polarity.
  • Implications: Reduced basicity compared to diazepine-containing analogs.

Biological Activity

9-Methoxy-1,2,3,4-tetrahydro-[1,4]diazepino[6,5-c]quinolin-5-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound based on diverse research findings.

  • Molecular Formula : C13H13N3O2
  • Molecular Weight : 243.2612 g/mol
  • CAS Number : 1255788-52-3

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include cyclization and functionalization processes. Specific methodologies may vary but often include steps for iodolactonization and rearrangement to yield the desired tetrahydro-diazepine structure.

1. Protein Kinase Inhibition

Research indicates that derivatives of tetrahydro[1,4]diazepino compounds exhibit inhibitory activity against various cyclin-dependent kinases (CDKs), including CDK1 and CDK5. For instance, studies have shown that certain derivatives can achieve sub-micromolar inhibitory concentrations against these kinases, suggesting potential therapeutic applications in cancer treatment due to their role in cell cycle regulation .

2. Neuropharmacological Effects

The compound has been evaluated for its neuropharmacological properties. Some studies report that related diazepine compounds can modulate neurotransmitter systems and exhibit anxiolytic or sedative effects. However, specific data on the anxiolytic efficacy of this compound is limited.

3. Anticancer Activity

In vitro studies suggest that this compound may demonstrate anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.

The biological activity of this compound is thought to be mediated through its interaction with specific protein targets within the cell. Docking studies have provided insights into how these compounds bind to ATP-binding sites in kinases like CDK5. The presence of methoxy groups may enhance binding affinity through hydrophobic interactions and hydrogen bonding networks within the active site .

Case Studies

Several case studies have explored the pharmacological profiles of similar diazepine derivatives:

  • Case Study 1 : A derivative demonstrated significant inhibition of GSK-3 activity in cellular assays, indicating potential for treating neurodegenerative diseases.
  • Case Study 2 : In a cancer model using human breast cancer cells, treatment with a related compound resulted in reduced cell viability and increased apoptosis markers.

Data Summary Table

Activity TypeTarget/MechanismObserved EffectsReference
Protein Kinase InhibitionCDK1/CDK5Sub-micromolar inhibition
Neuropharmacological EffectsNeurotransmitter modulationAnxiolytic potentialLimited data
Anticancer ActivityApoptosis inductionReduced cell viabilityCase Study Analysis

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 9-methoxy-1,2,3,4-tetrahydro-[1,4]diazepino[6,5-c]quinolin-5-one?

The compound can be synthesized via multi-step routes involving nitration, catalytic hydrogenation, and cyclization. Key steps include:

  • Nitration of veratraldehyde to form nitro intermediates, followed by oxidation to carboxylic acid derivatives .
  • Use of sodium hydride to promote cyclization, forming the diazepine ring .
  • Catalytic hydrogenation (e.g., PtO₂/H₂) to reduce nitro groups to amines .
  • MCM-41(H) mesoporous catalyst for high-yield cyclization under mild conditions (100°C, 3–6 h) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1685 cm⁻¹, NH/OH at 3250–3400 cm⁻¹) .
  • ¹H NMR : Key signals include NH protons (δ 8.65 ppm) and aromatic/methoxy protons .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z = 476+H for cyclized products) confirm molecular weight .
  • Elemental analysis : Validates purity (e.g., C, H, N percentages within ±0.03% of theoretical values) .

Q. What intermediates are pivotal in its synthesis?

  • Methyl N-tosylanthranilate (6) : Forms the diazepine backbone via condensation with ethyl γ-bromo valerate .
  • Ethyl-oxo-benzazepine (9) : Intermediate for cyclization; hydrolysis yields carboxylic acid derivatives .
  • Compound 11 : Precursor for MCM-41(H)-mediated cyclization to the final product .

Q. What solvents and reaction conditions optimize yield?

  • Solvents : Ethanol, DMF, and pyridine are used for condensation and cyclization .
  • Temperature : 90–100°C for cyclization; reflux for hydrolysis .
  • Catalysts : MCM-41(H) improves yield (43–50%) by facilitating water elimination during cyclization .

Advanced Research Questions

Q. How can cyclization efficiency be enhanced to address low yields?

  • Catalyst optimization : MCM-41(H) increases surface area for intramolecular reactions, reducing side products .
  • Tautomerism control : IR data (e.g., weak -OH absorption at 3350 cm⁻¹) suggests stabilizing the keto-enol form minimizes byproducts .
  • Purification : Column chromatography (silica gel, pet. ether/chloroform) isolates pure cyclized products .

Q. How do structural analogs inform its pharmacological potential?

  • CNS activity : Patented diazepinoquinoline derivatives (e.g., hexahydro analogs) act as 5-HT2C receptor agonists for antipsychotic/anti-obesity applications .
  • Antioxidant properties : Structurally similar compounds (e.g., pinoline) scavenge hydroxyl radicals, suggesting potential redox activity .

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Dynamic NMR : Detects tautomeric equilibria (e.g., amidoimine ↔ enamine forms) causing split peaks .
  • High-resolution MS : Differentiates isobaric impurities (e.g., m/z 494+H vs. 480 fragments) .
  • Control experiments : Replicate synthesis under inert atmospheres to exclude oxidation artifacts .

Q. What in vitro assays evaluate its biological activity?

  • Receptor binding assays : Screen for 5-HT2C/5-HT2A affinity using radioligand displacement (e.g., [³H]-mesulergine) .
  • Antioxidant assays : Measure hydroxyl radical scavenging via ESR or ORAC assays, as applied to pinoline analogs .

Notes

  • Structural analogs : Pharmacological data are inferred from diazepinoquinoline derivatives (e.g., anti-obesity agents in ). Direct studies on the target compound are limited.
  • Methodological rigor : Prioritize replication of synthetic protocols (e.g., MCM-41(H) conditions ) and orthogonal characterization (NMR, HRMS) to validate purity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.